

# 1-phenyl-1H-pyrazole-4-carbonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1353532

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An In-depth Technical Guide to **1-phenyl-1H-pyrazole-4-carbonitrile**: Properties, Synthesis, and Applications

## Executive Summary

This guide provides a comprehensive technical overview of **1-phenyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, detail crucial spectroscopic characterization techniques, and discuss its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

## Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent, biologically active compounds.<sup>[1][2]</sup> Pyrazole-containing molecules are present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.<sup>[2]</sup> The scaffold's value stems from its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability.

The **1-phenyl-1H-pyrazole-4-carbonitrile** variant is of particular interest. The phenyl group at the N1 position modulates the molecule's lipophilicity and potential for  $\pi$ - $\pi$  stacking interactions, while the nitrile group at the C4 position is a versatile chemical handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocycles, making it an invaluable synthon for building molecular complexity.[3][4]

## Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. **1-phenyl-1H-pyrazole-4-carbonitrile** is a well-characterized molecule with the following key identifiers.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub>	[5][6][7]
Molecular Weight	169.18 g/mol	[6][8]
IUPAC Name	1-phenyl-1H-pyrazole-4-carbonitrile	[5]
CAS Number	709-04-6	[5][6]
Monoisotopic Mass	169.064 Da	[9]

## Synthesis Methodologies: A Chemist's Perspective

The construction of the **1-phenyl-1H-pyrazole-4-carbonitrile** core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prevalent and efficient approach involves the condensation of a phenylhydrazine with a suitable three-carbon electrophile.

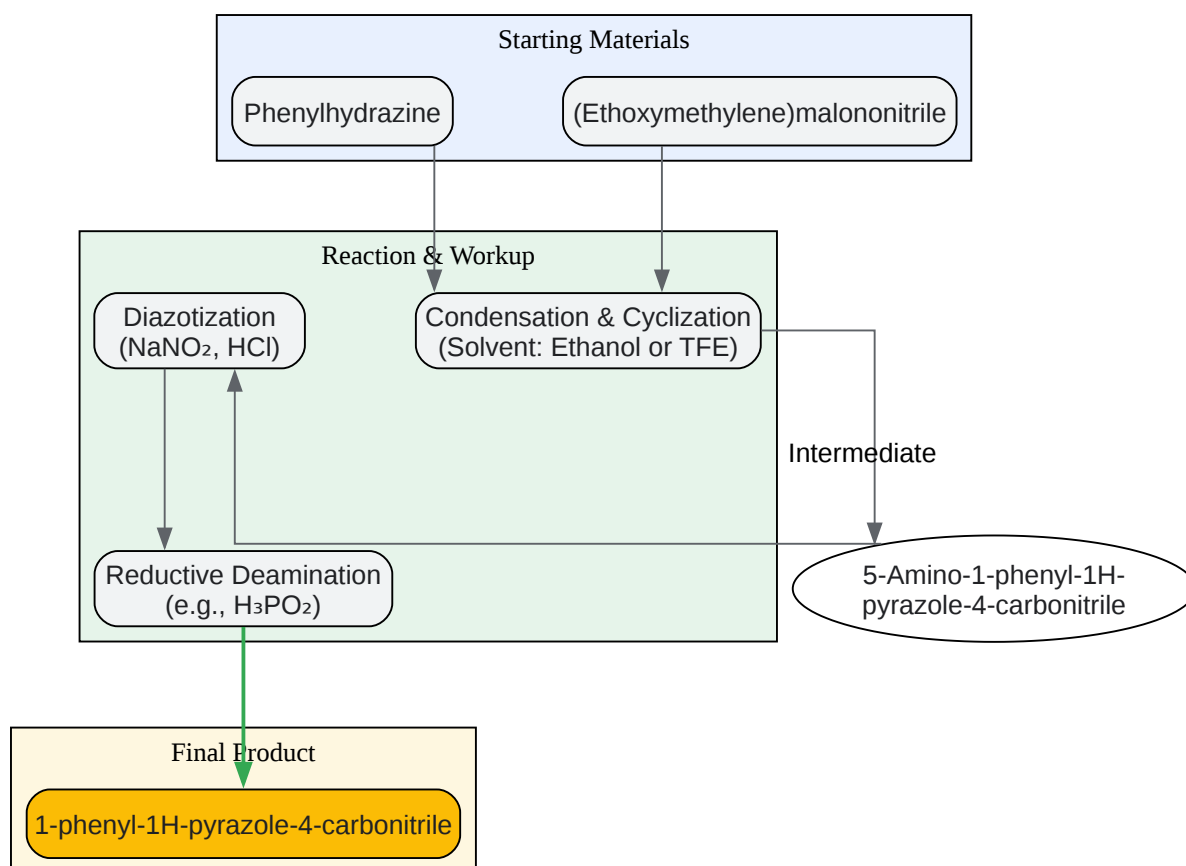
### One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step.[2] A common MCR approach for pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[10] While the direct synthesis of the title compound via this method is less common, the synthesis of its 5-amino precursor is well-established and provides a pathway.

## Synthesis from (Ethoxymethylene)malononitrile

A robust and widely cited method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the hydrazine, followed by cyclization and elimination of ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The amino group can then be removed via diazotization followed by reduction (deamination) to afford the target compound. The use of solvents like trifluoroethanol (TFE) has been shown to improve yields and regioselectivity in similar syntheses.<sup>[4]</sup>

The diagram below outlines a representative workflow for this highly effective synthesis.



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Caption: Synthetic workflow from phenylhydrazine to the target compound.

## Spectroscopic Characterization

Unambiguous structural confirmation is paramount. **1-phenyl-1H-pyrazole-4-carbonitrile** exhibits distinct spectroscopic signatures that are essential for its identification and purity assessment.

Technique	Expected Signature	Rationale
<sup>1</sup> H NMR	Multiple signals in the aromatic region (δ 7.0-8.5 ppm). Two singlets for the pyrazole ring protons.	The phenyl group protons will appear as multiplets. The two protons on the pyrazole ring (at C3 and C5) are in distinct chemical environments.
<sup>13</sup> C NMR	Signal for the nitrile carbon (δ ~115 ppm). Signals for aromatic and pyrazole carbons (δ 110-150 ppm).	The nitrile carbon is characteristically deshielded. The number of signals should correspond to the 10 unique carbon atoms in the structure.
FT-IR	Strong, sharp absorption band at ~2220-2230 cm <sup>-1</sup> .	This band is highly characteristic of the C≡N (nitrile) stretching vibration.[3]
Mass Spec.	Molecular ion peak (M <sup>+</sup> ) at m/z = 169.	Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C <sub>10</sub> H <sub>7</sub> N <sub>3</sub> .

## Applications in Drug Discovery and Research

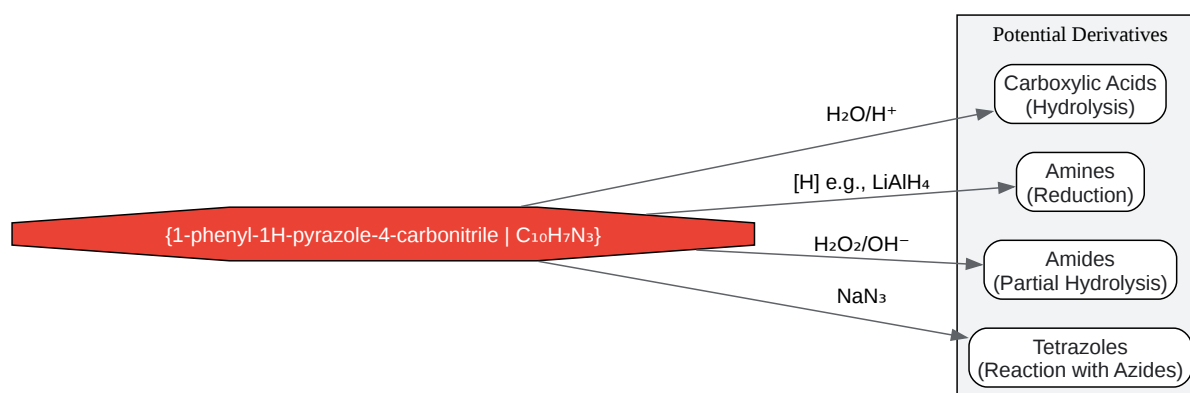
The true value of **1-phenyl-1H-pyrazole-4-carbonitrile** lies in its role as a versatile intermediate for creating novel molecules with therapeutic potential.

## Scaffold for Bioactive Molecules

The pyrazole core is a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3] The 1-phenyl-pyrazole motif, specifically, is found in numerous biologically active compounds.[1] This scaffold serves as an excellent starting point for library synthesis, where the C4-nitrile and other positions on the rings can be functionalized to explore structure-activity relationships (SAR).

## A Versatile Chemical Intermediate

The nitrile group is a cornerstone of its utility. Its conversion to other functional groups allows for the synthesis of a diverse range of derivatives, positioning it as a central hub in synthetic chemistry.



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Caption: Role as a key intermediate for diverse functional groups.

These transformations enable chemists to access molecules with different physicochemical properties and biological targets, making it a powerful tool in the iterative process of drug design and optimization.

## Conclusion

**1-phenyl-1H-pyrazole-4-carbonitrile** is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, accessible synthetic routes, and, most importantly, its chemical versatility make it a high-value scaffold for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemistry, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation molecules.

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